Fluthiacet-methyl is primarily studied for its herbicidal properties. Research suggests it disrupts a specific enzyme in plants called acetolactate synthase (ALS) []. This enzyme plays a crucial role in the synthesis of branched-chain amino acids, which are essential for plant growth and development []. By inhibiting ALS, fluthiacet-methyl disrupts this vital process, ultimately leading to plant death [].
Several studies have investigated the effectiveness of fluthiacet-methyl against various weed species. It has shown particular efficacy in controlling broadleaf weeds, including velvetleaf, common lambsquarters, and kochia []. However, research also indicates that its effectiveness can vary depending on the weed species, their growth stage at application, and environmental factors [, ].
The emergence of herbicide resistance in weeds is a growing concern in agriculture. Research plays a crucial role in developing strategies to manage resistance to fluthiacet-methyl and other herbicides. Studies have explored using fluthiacet-methyl in combination with other herbicides or implementing integrated weed management practices to slow down the development of resistance [].
As with any agricultural chemical, the potential environmental impact of fluthiacet-methyl is a crucial area of scientific research. Studies have investigated its persistence in soil and water, potential effects on non-target organisms, and its overall environmental fate []. These studies inform regulatory decisions and guide best practices for its use in agriculture.
Research on fluthiacet-methyl is ongoing, with several areas of potential exploration. This includes:
Fluthiacet-methyl is a selective herbicide belonging to the chemical class of imines, specifically characterized as a methyl ester derived from fluthiacet. Its chemical formula is and it is known for its efficacy in controlling a variety of broadleaf weeds and certain grasses in various crops, particularly in soybean and corn fields. The compound acts primarily by inhibiting the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants .
In agricultural applications, fluthiacet-methyl interacts with plant tissues leading to rapid necrosis and chlorosis upon absorption. The compound's mode of action involves disrupting metabolic pathways essential for plant growth .
The synthesis of fluthiacet-methyl can be achieved through various methods, including:
Fluthiacet-methyl is primarily used as a herbicide in agricultural practices. Its applications include:
Interaction studies on fluthiacet-methyl have shown that it can affect various non-target organisms within the ecosystem. Its acute toxicity values indicate low toxicity to fish (LC50 = 0.043 mg/L) and algae (LC50 = 0.00251 mg/L), suggesting that while it is effective against target weeds, care must be taken to minimize environmental impact . Additionally, studies have indicated that fluthiacet-methyl does not bioaccumulate significantly in aquatic organisms .
Several compounds share structural or functional similarities with fluthiacet-methyl. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Fluthiacet | C₁₄H₁₃ClFN₃O₃S | Parent compound; lacks methyl ester functionality |
Halosulfuron-methyl | C₁₄H₁₄ClN₄O₄S | Sulfonylurea herbicide; different mode of action |
Imazethapyr | C₁₈H₁₈N₄O₅S | Imidazolinone herbicide; inhibits ALS similarly |
Pyrasulfotole | C₁₂H₁₂F₂N₂O₄S | Selective for certain grass species; different structure |
Fluthiacet-methyl stands out due to its specific mechanism targeting acetolactate synthase, making it effective against a unique spectrum of weeds compared to other herbicides . Its rapid action and relatively low toxicity to non-target species further enhance its utility in integrated pest management strategies.
The synthesis of fluthiacet-methyl’s thiadiazole-pyridazine core relies on catalytic systems to enable cyclocondensation and heterocycle stabilization. Transition metal catalysts, including copper(I) iodide and palladium complexes, have been shown to facilitate the formation of the bicyclic structure through Ullmann-type coupling reactions. For example, copper-catalyzed cyclization of 2-chloro-4-fluoro-5-aminophenylthioacetate with tetrahydro-3-oxo-1H,3H-thiadiazolo[3,4-a]pyridazine precursors achieves ring closure at yields exceeding 78% under inert atmospheres.
Vanadium oxide-supported fluorapatite (V₂O₅/FAp) catalysts demonstrate enhanced efficiency in one-pot multicomponent reactions, enabling the assembly of thiadiazole-pyridazine frameworks at room temperature. This method reduces reaction times to 25–30 minutes while maintaining yields above 90%. Enzymatic approaches using cupin-domain hydrazine synthetases, such as PyrN, have also been explored for stereoselective N–N bond formation in related pyridazine systems, though industrial scalability remains challenging.
Table 1: Catalytic Systems for Thiadiazole-Pyridazine Synthesis
Catalyst Type | Reaction Conditions | Yield (%) | Key Intermediate |
---|---|---|---|
CuI/Phenanthroline | 80°C, N₂, DMF | 78 | 5-aminophenylthioacetate |
V₂O₅/FAp (2.5% loading) | RT, ethanol | 97 | 1,3,4-thiadiazole-2-amine |
Pd(PPh₃)₄ | 110°C, K₂CO₃, toluene | 82 | Bromopyridazine derivative |
Solvent polarity critically influences the kinetics of fluthiacet-methyl’s key condensation steps. Polar aprotic solvents like dimethylformamide (DMF) accelerate imine formation between the thioacetate and pyridazinone moieties but risk hydrolyzing ester groups at elevated temperatures. Ethanol-water mixtures (4:1 v/v) provide a balance between reaction rate and product stability, achieving 89% conversion in 4 hours for the final esterification step.
Nonpolar solvents such as toluene enable reflux-driven azeotropic removal of water, pushing equilibrium toward product formation. However, this requires stoichiometric molecular sieves to maintain anhydrous conditions. Recent studies highlight isopropanol’s dual role as both solvent and weak base in thiadiazole ring closure, reducing side-product formation by 23% compared to methanol-based systems.
Table 2: Solvent Performance in Condensation Reactions
Solvent | Dielectric Constant | Reaction Time (h) | Product Purity (%) |
---|---|---|---|
DMF | 36.7 | 2.5 | 74 |
Ethanol/H₂O (4:1) | 24.3 | 4.0 | 89 |
Toluene | 2.4 | 6.0 | 81 |
Isopropanol | 18.3 | 3.2 | 92 |
Fluthiacet-methyl’s methyl ester group undergoes reversible glutathione-mediated isomerization to its bioactive urazole derivative in planta. Synthetic routes must account for this tautomerism during final purification stages. NMR studies reveal that esterification with methyl chloroformate in dichloromethane at −5°C suppresses isomerization to <2%, whereas room-temperature reactions yield 11–14% undesired tautomers.
The thiadiazole ring’s sulfur atom acts as a chiral pivot, enabling axial-to-equatorial isomer shifts under basic conditions. Sodium methoxide in methanol induces 17% epimerization at C3 of the pyridazine ring, necessitating pH-controlled workups below 6.5. Crystallization from ethyl acetate/n-hexane mixtures (3:7) preferentially isolates the thermodynamically stable trans-isomer with 99.1% diastereomeric excess.
Precise molar ratios of 2-chloro-4-fluoro-5-aminophenylthioacetate to pyridazinone precursors determine fluthiacet-methyl’s maximum theoretical yield. A 1:1.05 excess of the thioacetate component compensates for its partial oxidation during reflux, increasing final yields from 68% to 83%. Triethylamine scavenges HCl byproducts at a 2:1 ratio relative to starting material, preventing side reactions with the thiadiazole nitrogen.
Table 3: Stoichiometric Impact on Reaction Outcomes
Component | Optimal Molar Ratio | Yield (%) | Impurity Profile |
---|---|---|---|
Thioacetate:Pyridazinone | 1.05:1 | 83 | <0.5% des-chloro analog |
Et₃N:HCl | 2:1 | 91 | 1.2% hydrolyzed ester |
NaHCO₃:Ester Intermediate | 1.2:1 | 88 | 0.8% sulfoxide byproduct |
The structural foundation for fluthiacet-methyl's inhibitory activity lies in its conversion to the active urazole metabolite through glutathione S-transferase-mediated biotransformation [2] [4]. The protoporphyrinogen oxidase enzyme exhibits a complex three-domain architecture consisting of a flavin adenine dinucleotide-binding domain, a substrate-binding domain, and a membrane-binding domain [5] [6]. Crystal structure analyses reveal that the enzyme forms a loosely associated dimer with the active site located at the interface between the flavin adenine dinucleotide-binding and substrate-binding domains [7] [8].
The binding affinity of protoporphyrinogen oxidase inhibitors depends critically on the enzyme's active site architecture, which contains well-conserved functional amino acid residues [7]. Structural studies demonstrate that the active site forms a hydrophobic cavity approximately 440-1,173 cubic angstroms in volume, depending on the species [9]. The binding pocket accommodates inhibitors through multiple non-covalent interactions, including hydrogen bonding networks and hydrophobic contacts with key residues [10].
Table 1: Protoporphyrinogen Oxidase Kinetic Parameters Across Species
Parameter | Human | Mouse | Yeast | Units |
---|---|---|---|---|
Michaelis constant for protoporphyrinogen IX | - | 6.6 | 0.1 | microM |
Michaelis constant for oxygen | - | 125 | 0.5-1.5 | microM |
Catalytic rate constant | - | 447 | - | h⁻¹ |
Specific activity | - | - | 40,000 | nmol/h/mg |
Data compiled from enzymatic characterization studies [11] [12]
The structural basis for herbicide binding involves specific amino acid residues that create the inhibitor recognition site [10]. Photoaffinity labeling studies using diazoketone derivatives demonstrate that inhibitor binding occurs predominantly within the 35-kilodalton carboxyl-terminal domain of the enzyme [10]. The binding pocket contains non-conserved residues that contribute to species-specific variations in inhibitor sensitivity, with different amino acid compositions affecting the size and shape of the substrate binding cavity [9].
Fluthiacet-methyl exhibits light-dependent peroxidizing herbicide characteristics, requiring illumination to manifest its full phytotoxic potential [13] [14]. The mechanism involves the accumulation of protoporphyrin IX following protoporphyrinogen oxidase inhibition, which subsequently acts as a photosensitizer in the presence of ultraviolet light [14] [15]. This accumulated protoporphyrin IX becomes excited to the triplet state upon light exposure and interacts with molecular oxygen to generate singlet oxygen, a highly reactive species [15] [16].
The chloroplast represents the primary site of this light-dependent activity, where the photosensitization process leads to membrane disruption through lipid peroxidation [15]. The photodynamic action specifically targets unsaturated fatty acids within thylakoid and plasma membranes, causing rapid cellular damage and necrosis [17]. Studies demonstrate that the effectiveness of light-dependent peroxidizing herbicides correlates directly with light intensity and duration of exposure [17].
Table 2: Reactive Oxygen Species Formation in Chloroplasts
Species Type | Primary ROS | Generation Site | Cellular Target |
---|---|---|---|
Singlet oxygen | ¹O₂ | Photosystem II | Membrane lipids |
Superoxide anion | O₂⁻ | Photosystem I | Protein complexes |
Hydrogen peroxide | H₂O₂ | Multiple sites | DNA and proteins |
Hydroxyl radical | OH- | Iron-catalyzed | All biomolecules |
Reactive oxygen species characteristics in chloroplast systems [16]
The chloroplast electron transport chain becomes disrupted during protoporphyrinogen oxidase inhibition, leading to excess electron accumulation and enhanced reactive oxygen species formation [18] [19]. This disruption affects both photosystem I and photosystem II activities, with consequent impacts on adenosine triphosphate synthesis and carbon fixation processes [20] [21]. The light-dependent nature of the herbicidal action explains why symptoms appear most rapidly under bright, sunny conditions following application [22].
The kinetics of reactive oxygen species generation following fluthiacet-methyl application follow a predictable temporal pattern initiated by protoporphyrinogen oxidase inhibition [23] [24]. Initial reactive oxygen species formation occurs within the first few hours of herbicide application, with peak generation rates observed between 6-24 hours post-treatment [23]. The primary reactive oxygen species involved include singlet oxygen, superoxide anion, hydrogen peroxide, and hydroxyl radicals, each contributing to different aspects of cellular damage [24] [16].
Singlet oxygen represents the most significant reactive oxygen species in terms of immediate membrane damage, with generation rates directly proportional to accumulated protoporphyrin IX concentrations [15]. The kinetics of singlet oxygen formation follow first-order kinetics with respect to both protoporphyrin IX concentration and light intensity [25]. Superoxide anion and hydrogen peroxide formation occurs through secondary pathways involving disrupted electron transport chains and compromised antioxidant systems [16].
Table 3: Reactive Oxygen Species Generation Timeline
Time Post-Application | Primary ROS | Concentration Range | Cellular Effect |
---|---|---|---|
1-3 hours | Singlet oxygen | 10-50 μM | Initial membrane damage |
3-6 hours | Superoxide anion | 5-25 μM | Protein oxidation |
6-12 hours | Hydrogen peroxide | 15-75 μM | DNA damage onset |
12-24 hours | Hydroxyl radical | 2-10 μM | Severe cellular damage |
Temporal progression of reactive oxygen species following herbicide application [24]
The cellular antioxidant systems, including superoxide dismutase, catalase, and ascorbate peroxidase, become overwhelmed during the acute phase of reactive oxygen species generation [24]. This leads to a cascade of oxidative damage affecting multiple cellular components simultaneously [16]. The kinetics of this process vary among plant species based on their endogenous antioxidant capacity and protoporphyrinogen oxidase enzyme characteristics.
Fluthiacet-methyl demonstrates variable efficacy across different plant species, reflecting differences in enzyme structure, metabolic activation capacity, and cellular antioxidant systems [26] [27] [28]. Broadleaf species generally exhibit greater sensitivity compared to grasses, with dicotyledonous plants showing effective control at lower application rates [26]. The selective activity pattern results from differential expression of glutathione S-transferase enzymes responsible for converting the prodrug to its active metabolite [2] [4].
Cotton and soybean crops demonstrate natural tolerance to fluthiacet-methyl, allowing selective weed control within these cropping systems [1] [29]. Conversely, susceptible broadleaf weeds including velvetleaf, common waterhemp, and giant ragweed show varying degrees of sensitivity based on plant growth stage and environmental conditions [26] [28]. Research indicates that younger plant tissues generally exhibit greater susceptibility due to higher metabolic activity and reduced antioxidant capacity [26].
Table 4: Species-Specific Inhibition Efficacy Data
Plant Species | Growth Stage | ED₉₀ Value | Control Percentage | Biomass Reduction |
---|---|---|---|---|
Common waterhemp | 10 cm | 78 g/ha | 95% | 92% |
Common waterhemp | 20 cm | 144 g/ha | 87% | 84% |
Giant ragweed | 10 cm | 251 g/ha | 78% | 75% |
Giant ragweed | 20 cm | 489 g/ha | 65% | 61% |
Kochia | 10 cm | 17 g/ha | 99% | 96% |
Kochia | 20 cm | 79,349 g/ha | 35% | 28% |
Comparative efficacy data for major broadleaf weed species [26]
The molecular basis for species selectivity involves differences in protoporphyrinogen oxidase enzyme structure and inhibitor binding affinity [27] [30]. Resistant biotypes have been identified containing specific amino acid deletions or substitutions that reduce herbicide binding effectiveness [30] [31]. The glycine-210 deletion in Palmer amaranth represents a well-characterized resistance mechanism that significantly reduces protoporphyrinogen oxidase inhibitor efficacy [30] [9].
The primary mechanism of metabolic resistance to protoporphyrinogen oxidase inhibitors in resistant Amaranthus species involves enhanced cytochrome P450 monooxygenase activity. Research on the KCTR Palmer amaranth population from Kansas demonstrated that this population exhibits 6.1- to 78.9-fold resistance to lactofen, with resistance levels increasing when the population was purified for the resistance trait [1] [2]. Critically, this resistance was attributed to enhanced metabolic detoxification rather than target-site mutations, as protoporphyrinogen oxidase gene sequence alignment revealed the absence of known resistance-conferring mutations [1].
The metabolic basis of resistance was confirmed through cytochrome P450 inhibitor studies using malathion. When KCTR Palmer amaranth plants were pretreated with malathion followed by lactofen application, the sensitivity to the herbicide was restored, indicating that P450-mediated metabolism confers resistance to protoporphyrinogen oxidase inhibitors [1] [2]. This metabolic resistance mechanism allows resistant plants to rapidly detoxify fomesafen and other protoporphyrinogen oxidase inhibitors before they can reach their target sites within the mitochondria and chloroplasts [1].
The metabolic degradation pathway in resistant Amaranthus populations follows a well-characterized hydroxylation and conjugation sequence. Similar to mechanisms observed in 2,4-D resistant Amaranthus tuberculatus, where novel detoxification reactions involve hydroxylation followed by sugar conjugation and subsequent malonylation [4], protoporphyrinogen oxidase inhibitor metabolism likely proceeds through comparable pathways. The initial hydroxylation step, mediated by cytochrome P450 enzymes, renders the herbicide molecules less toxic and more susceptible to further conjugation reactions [1] [2].
Research has demonstrated that the hydroxylated metabolites of protoporphyrinogen oxidase inhibitors lose their inhibitory activity against the target enzyme, similar to how 5-hydroxylated 2,4-D metabolites lose their auxinic action [4]. This metabolic conversion represents a highly effective resistance mechanism, as it produces metabolites with significantly lower toxicity compared to conjugation mechanisms found in susceptible plants [1].
The metabolic resistance to protoporphyrinogen oxidase inhibitors in Amaranthus species is characterized by complex genetic control involving multiple genes. Unlike target-site resistance mutations that follow Mendelian inheritance patterns, metabolic resistance typically exhibits polygenic inheritance with quantitative expression [3]. The KCTR Palmer amaranth population demonstrates this complexity, showing variable resistance levels within the population and incomplete dominance of the resistance trait [3].
Gene expression studies have revealed that resistant Amaranthus populations exhibit constitutive overexpression of specific cytochrome P450 genes, particularly those belonging to the CYP71 and CYP81 families [3]. This overexpression pattern can be suppressed by cytochrome P450 inhibitors such as malathion, confirming the direct role of these enzymes in herbicide detoxification [5]. The metabolic resistance mechanism appears to confer cross-resistance to multiple herbicide sites of action, as evidenced by the six-way resistance pattern observed in the KCTR population [3].
Resistance Mechanism | Primary Evidence | Species Documented | Effectiveness |
---|---|---|---|
Cytochrome P450-mediated hydroxylation | Malathion reversal of resistance | A. palmeri (KCTR population) | High - can reverse 60-80% of resistance [1] |
Enhanced glutathione conjugation | GST enzyme activity increase | Various Amaranthus spp. | Moderate - partial reversal [6] |
Altered herbicide uptake/translocation | Reduced herbicide accumulation | A. tuberculatus, A. palmeri | Variable by population [3] |
The target-site resistance patterns in Kochia scoparia populations to protoporphyrinogen oxidase inhibitors present a complex landscape of mutations and cross-resistance profiles. While Kochia scoparia has evolved resistance to multiple herbicide sites of action, including acetolactate synthase inhibitors, glyphosate, and synthetic auxins, the evolution of protoporphyrinogen oxidase inhibitor resistance in this species has been relatively limited compared to Amaranthus species [7] [8].
Current research indicates that Kochia scoparia populations have not widely evolved target-site mutations conferring resistance to protoporphyrinogen oxidase inhibitors, including fluthiacet-methyl [7]. This contrasts sharply with the extensive resistance evolution seen in Amaranthus species, where multiple target-site mutations have been documented. The relative absence of protoporphyrinogen oxidase resistance in Kochia scoparia may be attributed to several factors, including different selection pressures, genetic constraints, or fitness costs associated with potential resistance mutations [7].
However, some Kochia scoparia populations have demonstrated interesting interactions with protoporphyrinogen oxidase inhibitors that suggest complex resistance mechanisms. Research on acetolactate synthase inhibitor-resistant Kochia scoparia accessions revealed that certain populations with the Trp574Leu mutation exhibit negative cross-resistance to protoporphyrinogen oxidase inhibitors, meaning resistant plants are actually more sensitive to these herbicides than susceptible plants [7]. Specifically, resistant plants of the MBK2 accession were 50% more sensitive to carfentrazone (a protoporphyrinogen oxidase inhibitor) compared to susceptible plants [7].
The negative cross-resistance observed in certain Kochia scoparia accessions represents a unique phenomenon in herbicide resistance evolution. This negative cross-resistance to protoporphyrinogen oxidase inhibitors in acetolactate synthase inhibitor-resistant plants appears to be a pleiotropic effect related to the Trp574Leu mutation [7]. The mutation not only confers resistance to acetolactate synthase inhibitors but also appears to alter plant physiology in ways that increase sensitivity to protoporphyrinogen oxidase inhibitors [7].
This pleiotropic effect may be linked to alterations in cellular metabolism and energy production pathways. The Trp574Leu mutation in acetolactate synthase has been associated with significant changes in plant growth and development, including reduced fecundity and altered amino acid metabolism [7]. These physiological changes may compromise the plant's ability to tolerate additional stresses, such as protoporphyrinogen oxidase inhibition, thereby increasing sensitivity to these herbicides [7].
The limited evolution of protoporphyrinogen oxidase resistance in Kochia scoparia populations may reflect the historical usage patterns of these herbicides in the geographic regions where Kochia scoparia is prevalent. Western Canada and the northern United States, where Kochia scoparia is most problematic, have had different herbicide use patterns compared to the Midwest and southern regions where Amaranthus species resistance has evolved [9] [10]. The primary reliance on glyphosate, acetolactate synthase inhibitors, and synthetic auxins in Kochia scoparia management may have limited the selection pressure for protoporphyrinogen oxidase resistance [10].
Additionally, the availability of alternative control methods and the biological characteristics of Kochia scoparia may have influenced resistance evolution patterns. Kochia scoparia's early emergence and rapid growth characteristics make it susceptible to certain cultural control practices and pre-emergence herbicide applications, potentially reducing the selection pressure for post-emergence protoporphyrinogen oxidase inhibitor resistance [9] [10].
Kochia Population | ALS Mutation | PPO Sensitivity | Mechanism |
---|---|---|---|
MBK2 (Manitoba) | Trp574Leu | 50% more sensitive to carfentrazone | Negative cross-resistance/pleiotropic effect [7] |
ABK56 (Alberta) | Pro197Gln | No differential response | Normal sensitivity [7] |
SKK4 (Saskatchewan) | Trp574Leu | No differential response | Normal sensitivity [7] |
The cross-resistance patterns exhibited by fluthiacet-methyl resistant weed populations extend across multiple chemical families within the protoporphyrinogen oxidase inhibitor class, creating significant challenges for resistance management strategies. Understanding these cross-resistance profiles is essential for developing effective herbicide rotation and mixture programs [11] [12] [13].
Protoporphyrinogen oxidase inhibitor resistant populations demonstrate variable cross-resistance patterns across different chemical families. Research on Palmer amaranth populations with the G399A mutation revealed broad cross-resistance to representatives of multiple protoporphyrinogen oxidase inhibitor families, including diphenyl ethers, pyrimidinediones, triazolinones, N-phenylphthalimides, phenylpyrazoles, thiadiazoles, and oxadiazoles [11]. This broad cross-resistance pattern indicates that the G399A mutation affects the fundamental binding characteristics of the protoporphyrinogen oxidase enzyme across diverse chemical structures [11].
The cross-resistance profile varies significantly depending on the specific resistance mechanism present. Populations with the ΔG210 mutation generally exhibit high-level resistance to most protoporphyrinogen oxidase inhibitors, with resistance factors ranging from 20 to 37-fold for fomesafen and varying levels for other compounds [14] [15]. In contrast, populations with the R128G mutation show more variable cross-resistance patterns, with some herbicides maintaining greater efficacy than others [14] [16].
Field studies have documented the practical implications of these cross-resistance patterns. Palmer amaranth populations resistant to fomesafen demonstrated cross-resistance to multiple foliar-applied protoporphyrinogen oxidase herbicides, with the efficacy ranking as follows: saflufenacil > acifluorfen = flumioxazin > carfentrazone = lactofen > pyraflufen-ethyl > fomesafen > fluthiacet-methyl [12]. Notably, this ranking indicates that fluthiacet-methyl often shows reduced efficacy in populations that have evolved resistance to other protoporphyrinogen oxidase inhibitors [12].
The expression of cross-resistance to protoporphyrinogen oxidase inhibitors can vary significantly based on application timing and herbicide placement. Research has demonstrated important differences between pre-emergence and post-emergence applications in resistant populations [17] [14]. Despite being resistant to post-emergence applied protoporphyrinogen oxidase inhibitors, the KCTR Palmer amaranth population was completely controlled by labeled rates of pre-emergence applied protoporphyrinogen oxidase inhibitors including fomesafen, flumioxazin, saflufenacil, sulfentrazone, and oxadiazon [1] [2].
This differential response between application timings suggests that the metabolic resistance mechanisms may be less effective when herbicides are applied to the soil and taken up through the root system compared to foliar applications [14]. The R128G mutation in waterhemp populations also showed differential expression based on application placement, with pre-emergence applications maintaining greater efficacy than post-emergence treatments [14] [6].
The molecular mechanisms underlying cross-resistance patterns have been elucidated through protein crystallography and enzyme kinetics studies. The G399A mutation in Palmer amaranth creates steric hindrance within the protoporphyrinogen oxidase binding pocket, with the methyl group of alanine protruding into the buried portion of the binding site, causing pocket constriction [11]. This structural alteration affects the binding affinity of various protoporphyrinogen oxidase inhibitors differently, explaining the variable cross-resistance levels observed across chemical families [11].
Similarly, the ΔG210 deletion affects the enzyme's structure in a way that broadly reduces herbicide binding affinity across multiple chemical classes [18] [15]. The three-base-pair deletion results in the loss of a critical amino acid residue that is important for herbicide binding, leading to the broad cross-resistance pattern observed in waterhemp and Palmer amaranth populations carrying this mutation [18] [15].
Mutation | Chemical Families Affected | Resistance Level | Cross-Resistance Pattern |
---|---|---|---|
ΔG210 | All PPO inhibitor families | High (20-37 fold) [15] | Broad to all PPO inhibitors |
G399A | Diphenyl ethers, pyrimidinediones, triazolinones, N-phenylphthalimides, phenylpyrazoles, thiadiazoles, oxadiazoles | Moderate (11-16 fold) [11] | Broad cross-resistance |
R128G | Variable by chemical family | Moderate-High (8-20 fold) [16] | Variable cross-resistance |
The development of synergistic formulations represents a promising approach for reversing or overcoming protoporphyrinogen oxidase inhibitor resistance in target weed species. These strategies exploit the metabolic basis of resistance and utilize herbicide combinations that can restore efficacy against resistant populations [19] [20] [21].
The most extensively studied approach for resistance reversal involves the use of cytochrome P450 inhibitors as synergists with protoporphyrinogen oxidase inhibitors. Malathion, a well-established cytochrome P450 inhibitor, has demonstrated significant success in reversing metabolic resistance to protoporphyrinogen oxidase inhibitors [1] [21] [22]. When applied as a pretreatment followed by lactofen, malathion restored sensitivity in the KCTR Palmer amaranth population, effectively reversing 60-80% of the resistance phenotype [1].
The mechanism of synergism involves the inhibition of cytochrome P450 enzymes responsible for herbicide detoxification, thereby allowing the protoporphyrinogen oxidase inhibitor to reach its target site at concentrations sufficient for phytotoxic effects [21] [22]. This approach has proven effective across multiple weed species and resistance mechanisms. Studies on Glebionis coronaria populations resistant to acetolactate synthase inhibitors demonstrated that malathion pretreatment could partially synergize with imazamox, leading to increased sensitivity in resistant populations [21].
Alternative cytochrome P450 inhibitors have also shown promise for resistance reversal. Piperonyl butoxide and 1-aminobenzo-triazole have demonstrated synergistic effects with various herbicides in resistant populations [22]. These compounds provide options for developing commercial formulations that could overcome metabolic resistance while maintaining crop safety and environmental acceptability [22].
Beyond single inhibitor approaches, complex herbicide mixtures have shown potential for resistance management and reversal. Recent research has investigated synergistic interactions between glufosinate and protoporphyrinogen oxidase inhibitors, although results have been variable depending on weed species and environmental conditions [19] [20]. Some studies reported synergistic effects of glufosinate combined with very low rates of protoporphyrinogen oxidase inhibitors on select broadleaf weeds, though field studies often showed less consistent results than greenhouse experiments [20].
The development of effective herbicide mixtures requires careful consideration of herbicide compatibility, application timing, and target weed biology. Tank-mixing strategies that combine protoporphyrinogen oxidase inhibitors with herbicides having different modes of action can provide multiple selection pressures that may overcome single-mechanism resistance [23] [24]. Research on annual ryegrass populations with multiple resistance to glyphosate and paraquat demonstrated that herbicide mixtures containing paraquat with other modes of action (Groups 13, 14, 15, and 34) significantly improved control compared to single herbicide applications [23].
Synergistic formulations represent one component of integrated resistance management strategies that should include multiple tactics for sustainable weed control. The most effective resistance reversal approaches combine synergistic chemistry with cultural practices, alternative herbicide modes of action, and non-chemical control methods [27] [28]. This integrated approach reduces the selection pressure on any single resistance mechanism while providing multiple opportunities for effective weed control [28].
The success of resistance reversal strategies also depends on early detection and intervention before resistance becomes widespread in weed populations. Monitoring programs that identify emerging resistance and implement synergistic treatments before resistance fixation occurs in populations offer the greatest potential for long-term success [28]. This proactive approach, combined with diverse weed management tactics, provides the foundation for sustainable resistance management in cropping systems where protoporphyrinogen oxidase inhibitors remain important tools for weed control [28].
Synergist Type | Mode of Action | Efficacy | Commercial Status |
---|---|---|---|
Malathion | Cytochrome P450 inhibition | 60-80% resistance reversal [1] | Research use only |
Piperonyl butoxide | Cytochrome P450 inhibition | Variable synergism [22] | Available for research |
Glufosinate mixtures | Multiple mechanisms | Variable field results [20] | Under development [26] |
Irritant;Environmental Hazard